molecular formula C20H22N2O5 B2618148 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-94-1

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2618148
CAS No.: 941956-94-1
M. Wt: 370.405
InChI Key: GBDAFGQYNSSZPD-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by three distinct structural motifs: (1) a 2,6-dimethoxy-substituted benzoyl group, (2) an amide linkage, and (3) a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl substituent. The methoxy groups at the 2- and 6-positions of the benzoyl moiety likely enhance lipophilicity and influence electronic properties, while the pyrrolidinone ring in the N-aryl group introduces hydrogen-bonding capabilities and conformational rigidity .

Synthesis of this compound likely involves amide coupling between 2,6-dimethoxybenzoic acid (or its activated derivative) and 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline, analogous to methods described for related benzamides .

Properties

IUPAC Name

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-15-6-4-7-16(26-2)19(15)20(24)21-13-9-10-14(17(12-13)27-3)22-11-5-8-18(22)23/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDAFGQYNSSZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 356.42 g/mol
  • IUPAC Name : 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

The presence of methoxy groups and a pyrrolidinone moiety suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell proliferation pathways, potentially through apoptosis induction or cell cycle arrest.
  • Case Study : A study published in Cancer Research demonstrated that similar benzamide derivatives effectively reduced tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems:

  • Cognitive Enhancement : Research indicates that compounds with similar structures have shown promise in enhancing cognitive functions and reducing neurodegenerative symptoms.
  • Case Study : In animal models, administration of related compounds resulted in improved memory retention and learning capabilities, suggesting potential use in treating Alzheimer's disease .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds like this compound may exhibit anti-inflammatory effects:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : A study highlighted the effectiveness of similar compounds in reducing inflammation markers in rheumatoid arthritis models .

Data Tables

Application AreaMechanism of ActionReference
Anticancer ActivityInhibits cell proliferationCancer Research
Cognitive EnhancementEnhances neurotransmitter activityNeuropharmacology Journal
Anti-inflammatoryInhibits pro-inflammatory cytokinesJournal of Inflammation

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • The 3-methoxy-4-pyrrolidinone substituent introduces hydrogen-bond acceptors (carbonyl oxygen) and donors (NH of pyrrolidinone), which may enhance binding to biological targets.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a 3-methylbenzoyl group (electron-donating methyl) and a bulky N,O-bidentate directing group. The hydroxy and tertiary alcohol groups enable coordination to metal catalysts, making it suitable for C–H functionalization reactions.
  • Compound 16 : Contains a 2,6-dimethoxybenzoyl core (similar to the target) but differs in the N-substituent (2,2,2-trifluoroethyl) and additional heterocycles (benzimidazole and pyrazole). The trifluoroethyl group increases hydrophobicity, while the nitrogen-rich heterocycles may improve kinase inhibition.

Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Compound 16
Molecular Weight (g/mol) ~420 (estimated) Not reported 420.5
Key Functional Groups Methoxy, pyrrolidinone Methyl, N,O-bidentate Trifluoroethyl, benzimidazole
Solubility Moderate (polar groups) Likely polar (hydroxy group) Low (trifluoroethyl)

Biological Activity

The compound 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Chitin Synthesis : Recent studies have shown that derivatives containing the 2,6-dimethoxybenzamide structure exhibit significant inhibitory effects on chitin synthesis in insects. This mechanism is crucial for developing insecticides targeting pests like Chilo suppressalis .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against human lung cancer cell lines (A549). In vitro studies demonstrated that certain analogs exhibited cytotoxic effects, with IC50 values indicating potent activity .
  • Antioxidant Properties : Some studies have indicated that derivatives of benzamides, including those similar to this compound, possess antioxidant properties, which may contribute to their overall bioactivity .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by various substituents on the aromatic rings. The following table summarizes key findings from SAR studies:

CompoundSubstituentBiological ActivityIC50 (μg/mL)
3cHydroxyAnticancer10.88 ± 0.82
3fMethoxyAntioxidant37.23 ± 3.76
IOX1ChlorineChitin InhibitionpIC50 = 4.5
IOX2EthylChitin InhibitionpIC50 = 5.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50% in vitro.

Case Study 1: Anticancer Activity

A study focused on synthesizing and testing various benzamide derivatives against the A549 lung cancer cell line revealed that compounds with specific substitutions showed enhanced anticancer activity. The most effective compound had an IC50 value significantly lower than the others tested, suggesting a strong potential for therapeutic applications .

Case Study 2: Insecticidal Properties

In research evaluating the insecticidal activity of benzamide derivatives, it was found that those with a 2,6-dimethoxy substitution effectively inhibited chitin synthesis in Chilo suppressalis. The study utilized a quantitative structure–activity relationship (QSAR) approach to analyze how different substituents affected larvicidal activity .

Q & A

Q. What are the recommended synthetic routes for 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

  • Stepwise functionalization : Start with 2,6-dimethoxybenzoic acid activation (e.g., using EDCI/HOBt) followed by coupling with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under microwave-assisted conditions to enhance reaction efficiency .
  • Critical conditions : Temperature (45–120°C), solvent choice (e.g., DMF or acetonitrile), and catalysts (e.g., 4-dimethylaminopyridine) significantly impact yield. Microwave irradiation reduces reaction time (e.g., 8 hours vs. 24 hours conventional) .
  • Purification : Flash chromatography (e.g., hexane/EtOH gradients) or recrystallization ensures purity (>95%). Yield optimization may require adjusting stoichiometry (1.5 equiv. of amine derivatives) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d6) confirm substituent positions and detect impurities. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS with <5 ppm error) .
  • HPLC/LC-MS : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .
  • Melting Point Analysis : Sharp melting ranges (e.g., 145–147°C) indicate crystalline purity .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this benzamide derivative in biological systems?

Methodological Answer:

  • Substituent variation : Systematically modify the pyrrolidinone ring (e.g., substituents at the 2-oxo position) or methoxy groups to assess impacts on target binding. Use parallel synthesis for libraries .
  • In vitro assays : Test inhibitory activity (IC50) against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Include positive controls (e.g., staurosporine for kinases) .
  • Molecular docking : Compare docking scores (e.g., Glide or AutoDock) with experimental IC50 values to validate binding modes. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the pyrrolidinone ring .

Q. What strategies are employed to optimize the pharmacokinetic properties and selectivity of benzamide-based inhibitors in medicinal chemistry?

Methodological Answer:

  • Bioisosteric replacement : Replace the pyrrolidinone moiety with morpholine or piperazine rings to enhance solubility or reduce metabolic liability .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., trifluoroethyl groups) to improve oral bioavailability .
  • Selectivity screening : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target effects. Adjust substituent bulk (e.g., tert-butyl groups) to minimize cross-reactivity .

Q. How should discrepancies in reported biological activities of this compound across different studies be methodologically addressed?

Methodological Answer:

  • Assay validation : Cross-validate activity using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) to rule out assay-specific artifacts .
  • Control experiments : Replicate studies under identical conditions (e.g., cell line, passage number, serum concentration). For example, M21 cells require strict adherence to seeding density (7.5 × 10⁵ cells/well) to ensure reproducibility .
  • Data triangulation : Combine in vitro, in silico, and in vivo data. If conflicting IC50 values arise, assess compound stability (e.g., LC-MS for degradation products) or buffer compatibility (e.g., DMSO concentration effects) .

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